molecular formula C20H19N3OS B2586154 4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868674-70-8

4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2586154
CAS No.: 868674-70-8
M. Wt: 349.45
InChI Key: DFERLTYJKUYJGN-MRCUWXFGSA-N
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Description

4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C20H19N3OS and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic environments. Two benzothiazole derivatives demonstrated significant inhibition efficiencies, surpassing previously reported inhibitors from the benzothiazole family. These inhibitors adsorb onto surfaces through both physical and chemical interactions. Quantum chemical parameters calculated using the density functional theory (DFT) method corroborated the experimental results, illustrating the potential of benzothiazole derivatives in corrosion prevention applications (Hu et al., 2016).

Organic Synthesis

In organic synthesis, benzothiazole derivatives have served as building blocks for creating a variety of heterocyclic compounds. Efficient, microwave-mediated synthesis methods have been developed to produce novel benzothiazole and benzimidazole-based heterocycles. These compounds, including pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, are constructed using versatile synthetic routes, showcasing the utility of benzothiazole derivatives in expanding chemical diversity (Darweesh et al., 2016).

Medicinal Chemistry

Benzothiazole derivatives have been investigated for their potential in treating various diseases. For example, certain benzothiazole derivatives exhibit moderate effects against bacterial and fungal species, highlighting their antimicrobial potential. The structure-activity relationship studies of these compounds contribute to understanding their biological activities and designing more effective antimicrobial agents (Abdel‐Aziz et al., 2008).

Moreover, some benzothiazole analogs have been synthesized for anti-breast cancer activity. These compounds were tested against human breast tumor cell lines, with specific analogs demonstrating significant cytotoxic effects, suggesting the potential for developing new anti-cancer therapies based on benzothiazole structures (Solomon et al., 2009).

Properties

IUPAC Name

4-(dimethylamino)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-5-13-23-18-14(2)7-6-8-17(18)25-20(23)21-19(24)15-9-11-16(12-10-15)22(3)4/h1,6-12H,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFERLTYJKUYJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)N(C)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.